molecular formula C20H22N4O2S B2664341 2-phenoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)propanamide CAS No. 2034541-09-6

2-phenoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)propanamide

Cat. No.: B2664341
CAS No.: 2034541-09-6
M. Wt: 382.48
InChI Key: NWVMOEBOSYFZSJ-UHFFFAOYSA-N
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Description

The compound “2-phenoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)propanamide” is a novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogue . These analogues have been designed and synthesized for their potential as potent phosphoinositide 3-kinase inhibitors .


Synthesis Analysis

The synthesis of these thiazolo[5,4-b]pyridines involves seven steps from commercially available substances, yielding moderate to good results . The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine is one of the key steps in the synthesis .


Molecular Structure Analysis

The molecular structure of these compounds was characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis . The crystal structure of a similar compound, 1-(thiazolo[5,4-b]pyridin-2-yl)hydrazine, has been reported as monoclinic, P2 1 /c (no. 14), with dimensions a = 3.885 (2) Å, b = 13.423 (8) Å, c = 13.634 (8) Å, β = 98.017 (6)°, V = 704.1 Å 3, Z = 4 .


Chemical Reactions Analysis

These N-heterocyclic compounds showed potent phosphoinositide 3-kinase (PI3K) inhibitory activity . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were analyzed using NMR and HRMS . The yield of the synthesis was 42%, and the melting point was 202–203°C .

Scientific Research Applications

Synthesis and Biological Activity

The process of synthesizing thiazolopyridine and piperidine derivatives involves complex chemical reactions that yield compounds with significant biological activities. These compounds are studied for their potential in treating various diseases, including microbial infections and metabolic syndromes. For example, thiazolopyridine derivatives have been synthesized and evaluated for their antimicrobial activities, showing promise against a range of bacterial and fungal pathogens (El-Maghraby, Ali, Ahmed, & El-Gaby, 2002). Similarly, piperidin-1-yl derivatives have been explored for their potential in treating metabolic syndrome by acting as insulin sensitizers, offering a safer alternative to existing medications (Deka et al., 2013).

Antimicrobial and Anti-inflammatory Agents

The antimicrobial and anti-inflammatory properties of thiazolopyridine and piperidine derivatives are of particular interest. These compounds have been synthesized and evaluated for their efficacy against various pathogens and inflammatory conditions. For instance, novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety have demonstrated antimicrobial and anti-inflammatory activities, suggesting their potential as therapeutic agents (Kendre, Landge, & Bhusare, 2015).

Antitumor and Antiproliferative Activities

The antitumor and antiproliferative activities of synthesized thiazolopyridine and piperidine derivatives have also been a focus of research. Studies have shown that these compounds exhibit significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents. For example, novel functionalized pyridine linked thiazole derivatives have been synthesized and demonstrated promising antiproliferative activity against liver carcinoma (HepG2) and breast cancer (MCF-7) cell lines, highlighting their potential in cancer treatment (Alqahtani & Bayazeed, 2020).

Mechanism of Action

The mechanism of action of these compounds involves inhibition of phosphoinositide 3-kinase (PI3K). The N-heterocyclic core of the compound is directly involved in the binding to the kinase through key hydrogen bonds interaction .

Future Directions

The future directions for this compound could involve further exploration of its potential as a phosphoinositide 3-kinase inhibitor. The structure−activity relationships (SAR) study indicated that certain functionalities and structural units are key to its inhibitory activity . This information could guide the design and synthesis of more potent inhibitors in the future.

Properties

IUPAC Name

2-phenoxy-N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-14(26-16-6-3-2-4-7-16)18(25)22-15-9-12-24(13-10-15)20-23-17-8-5-11-21-19(17)27-20/h2-8,11,14-15H,9-10,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVMOEBOSYFZSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCN(CC1)C2=NC3=C(S2)N=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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